![molecular formula C16H17FN2O2 B5917625 1-(2-fluorobenzoyl)-4-(2-furylmethyl)piperazine](/img/structure/B5917625.png)
1-(2-fluorobenzoyl)-4-(2-furylmethyl)piperazine
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Overview
Description
1-(2-fluorobenzoyl)-4-(2-furylmethyl)piperazine, also known as FBP, is a chemical compound that belongs to the family of piperazine derivatives. FBP has been widely studied due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 1-(2-fluorobenzoyl)-4-(2-furylmethyl)piperazine is not fully understood. However, it is believed that 1-(2-fluorobenzoyl)-4-(2-furylmethyl)piperazine acts as a modulator of the GABAergic system. GABA, or gamma-aminobutyric acid, is a neurotransmitter that plays a role in the regulation of neuronal excitability. 1-(2-fluorobenzoyl)-4-(2-furylmethyl)piperazine is believed to enhance the activity of GABA by binding to the GABA-A receptor.
Biochemical and Physiological Effects:
1-(2-fluorobenzoyl)-4-(2-furylmethyl)piperazine has been found to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal excitability. 1-(2-fluorobenzoyl)-4-(2-furylmethyl)piperazine has also been found to increase the levels of serotonin and dopamine in the brain, which can lead to an improvement in mood and a reduction in anxiety.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-fluorobenzoyl)-4-(2-furylmethyl)piperazine in lab experiments is its high potency and selectivity. 1-(2-fluorobenzoyl)-4-(2-furylmethyl)piperazine has been found to have a high affinity for the GABA-A receptor, which makes it a useful tool for studying the GABAergic system. However, one of the limitations of using 1-(2-fluorobenzoyl)-4-(2-furylmethyl)piperazine is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 1-(2-fluorobenzoyl)-4-(2-furylmethyl)piperazine. One area of research is the development of new derivatives of 1-(2-fluorobenzoyl)-4-(2-furylmethyl)piperazine that have improved solubility and selectivity. Another area of research is the study of 1-(2-fluorobenzoyl)-4-(2-furylmethyl)piperazine in animal models of neurological and psychiatric disorders. Additionally, the use of 1-(2-fluorobenzoyl)-4-(2-furylmethyl)piperazine as a radioligand for imaging studies in the brain is an area of active research.
Synthesis Methods
The synthesis of 1-(2-fluorobenzoyl)-4-(2-furylmethyl)piperazine involves the reaction between 1-(2-fluorobenzoyl)piperazine and 2-furylacetaldehyde in the presence of a catalyst. The reaction is carried out under reflux in anhydrous ethanol, and the product is purified using column chromatography. The yield of the synthesis is around 70%.
Scientific Research Applications
1-(2-fluorobenzoyl)-4-(2-furylmethyl)piperazine has been studied for its potential applications in the treatment of various diseases. It has been found to have anticonvulsant, antidepressant, and anxiolytic properties. 1-(2-fluorobenzoyl)-4-(2-furylmethyl)piperazine has also been studied for its potential use as a radioligand for imaging studies in the brain.
properties
IUPAC Name |
(2-fluorophenyl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c17-15-6-2-1-5-14(15)16(20)19-9-7-18(8-10-19)12-13-4-3-11-21-13/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSKWXOAHIVVHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methanone, (2-fluorophenyl)[4-(2-furfuryl)-1-piperazinyl]- |
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